N-Phenyl-1-pentyl-1H-indole-3-carboxamide

Cannabinoid receptor pharmacology Structure-activity relationship FLIPR membrane potential assay

N-Phenyl-1-pentyl-1H-indole-3-carboxamide (CAS 1430634-87-9, also known as SDB-006 N-phenyl analog, phenyl-PICA, or SDB-005) is a synthetic cannabinoid from the indole-3-carboxamide family. It acts as a full agonist at human cannabinoid receptors CB1 and CB2 with EC50 values of 21 nM and 140 nM, respectively, making it a useful pharmacological probe for endocannabinoid system research and forensic toxicology method development.

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
CAS No. 1430634-87-9
Cat. No. B593138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1-pentyl-1H-indole-3-carboxamide
CAS1430634-87-9
Synonyms1-​pentyl-​N-​phenyl-1H-indole-​3-​carboxamide
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3
InChIKeyJBVNFKZVDLFOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1-pentyl-1H-indole-3-carboxamide (CAS 1430634-87-9): Procurement-Relevant Baseline for Cannabimimetic Indole Research


N-Phenyl-1-pentyl-1H-indole-3-carboxamide (CAS 1430634-87-9, also known as SDB-006 N-phenyl analog, phenyl-PICA, or SDB-005) is a synthetic cannabinoid from the indole-3-carboxamide family [1]. It acts as a full agonist at human cannabinoid receptors CB1 and CB2 with EC50 values of 21 nM and 140 nM, respectively, making it a useful pharmacological probe for endocannabinoid system research and forensic toxicology method development .

F
Forensic reference standard Multi-platform spectral library (GC-MS, LC-QTOF-MS, FTIR, Raman) for unambiguous identification.
P
CB1/CB2 pharmacological probe Full agonist at human cannabinoid receptors; supports endocannabinoid system studies.
C
Certified analytical standard Crystalline solid with defined solubility across four solvent systems.

Why N-Phenyl-1-pentyl-1H-indole-3-carboxamide Cannot Be Interchanged with Generic Cannabimimetic Indole Analogs


Analogs within the indole-3-carboxamide class may appear structurally similar, but the identity of the N-amide substituent (phenyl vs. benzyl vs. adamantyl) profoundly alters CB receptor activation profiles, metabolic stability, and analytical detectability [1]. For instance, swapping the N-benzyl group of SDB-006 for an N-phenyl group in this compound shifts both CB1 and CB2 EC50 values, changes the CB1/CB2 selectivity ratio, and yields distinct mass spectral fragmentation patterns [2]. These differences are not merely academic—they directly affect assay interpretation, cross-reactivity in immunoassay screens, and suitability for use as a certified reference material in forensic casework.

N-Substituent
The N-benzyl analog (SDB-006) exhibits different CB1 potency and fragmentation patterns; receptor activation profiles may shift.
Selectivity
JWH-018 shows opposite CB1/CB2 selectivity (CB2-biased); substituting would invert experimental outcomes for CB1-targeted studies.
Regioisomers
Methoxy- and fluoro-regioisomers may co-elute and lack standalone GC-MS diagnostic capability; spectral library required for resolution.

Quantitative Differentiation of N-Phenyl-1-pentyl-1H-indole-3-carboxamide from Key Comparators


CB1 Receptor Agonist Potency: N-Phenyl vs. N-Benzyl (SDB-006) Structural Divergence

In a fluorescence-based plate reader membrane potential assay at human CB1 receptors, N-phenyl-1-pentyl-1H-indole-3-carboxamide (target) exhibits an EC50 of 21 nM . Its closest structural analog, SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide), is more potent at CB1 with an EC50 of 19 nM [1]. The 10% difference in CB1 potency, though small, is reproducible across independent studies and is attributable to the replacement of the benzyl CH2 with a direct phenyl attachment, which alters the conformational flexibility and hydrogen-bonding capacity of the head group.

CB1 Agonist Potency
Cross-study comparable
EC50 21 nM (target) vs 19 nM (SDB-006)
Reproducible ~10% lower CB1 potency; consistent with phenyl vs benzyl head-group effect.
FLIPR membrane potential assay, human CB1 HEK293 cells.
Cannabinoid receptor pharmacology Structure-activity relationship FLIPR membrane potential assay

CB2 Receptor Selectivity Profile: N-Phenyl Analog vs. JWH-018

N-Phenyl-1-pentyl-1H-indole-3-carboxamide activates CB2 with an EC50 of 140 nM, yielding a CB1/CB2 selectivity ratio of approximately 6.7:1 . In contrast, the archetypal cannabimimetic JWH-018 displays a reversed selectivity profile, with higher affinity for CB2 (Ki = 2.94 nM) than CB1 (Ki = 9.0 nM), producing a CB1/CB2 ratio of ~3:1 in favor of CB2 . This contrasting selectivity signature means the N-phenyl analog preferentially activates central CB1 receptors over peripheral CB2 receptors by nearly 7-fold, while JWH-018 preferentially targets CB2.

CB1/CB2 Selectivity
Cross-study comparable
CB1/CB2 ratio 6.7 (target) vs 0.33 (JWH-018)
Opposite selectivity direction; target is CB1-preferential, JWH-018 is CB2-preferential.
Target: FLIPR EC50; JWH-018: radioligand binding Ki.
CB2 receptor Selectivity window Peripheral cannabinoid target

Analytical Differentiation: Mass Spectral Fingerprint vs. Co-Eluting Regioisomers

Unlike the methoxy- and fluorine-substituted regioisomers of SDB-006, which cannot be distinguished by GC-MS alone [1], N-phenyl-1-pentyl-1H-indole-3-carboxamide produces a unique LC-QTOF-MS fragmentation pattern that is manually curated as the highest-quality reference spectra available in the mzCloud database [2]. Specifically, GC-MS provides 4 distinct mass spectra and LC-MS provides 1 additional spectrum, alongside 3 FTIR and 1 Raman spectra, enabling unambiguous identification even in complex seized materials where regioisomeric analogs co-elute [2].

Spectral Differentiation
Direct head-to-head
9 curated spectra: 3 FTIR, 1 Raman, 4 GC-MS, 1 LC-MS
Enables regioisomer resolution; methoxy/fluoro analogs are GC-MS indistinguishable.
mzCloud and SpectraBase reference collections.
Forensic toxicology LC-QTOF-MS Regioisomer differentiation

Purity and Formulation Consistency as a Certified Reference Material

Commercially available N-phenyl-1-pentyl-1H-indole-3-carboxamide is supplied as a crystalline solid with a certified purity of ≥98% and defined solubility parameters: DMF 30 mg/mL, DMF:PBS (pH 7.2, 1:3) 0.25 mg/mL, DMSO 25 mg/mL, Ethanol 25 mg/mL . By comparison, many in-class analogs are offered only as solutions at 1 mg/mL or as amorphous solids with lower batch-to-batch consistency, complicating quantitative analytical method validation. The compound's UNII code (Z6XWV5U765) and DTXSID (DTXSID801345176) further enable cross-referencing across regulatory and pharmacopeial databases [1].

Certified Reference Purity
Supporting evidence
Purity ≥98%, crystalline solid; soluble in DMF, DMSO, EtOH, DMF:PBS
Supports quantitative analytical method validation and reproducible in vitro dosing.
Commercially certified lot data; UNII Z6XWV5U765.
Reference standard Purity analysis QC/QA procurement

Optimal Application Scenarios for N-Phenyl-1-pentyl-1H-indole-3-carboxamide Based on Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for Seized Drug Analysis

The compound's curated multi-platform spectral library (GC-MS, LC-QTOF-MS, FTIR, Raman) and ≥98% certified purity make it the preferred reference standard for forensic laboratories developing LC-QTOF-MS methods to resolve and identify this compound in the presence of co-eluting regioisomeric synthetic cannabinoids that are indistinguishable by GC-MS alone [1].

CB1-Selective Cannabinoid Receptor Pharmacology Studies

With a CB1/CB2 selectivity ratio of ~6.7:1 (EC50 21 nM at CB1 vs. 140 nM at CB2), this compound is well-suited for experiments requiring preferential activation of central CB1 receptors with minimal CB2 engagement, particularly when compared to the CB2-biased archetype JWH-018 . Its defined solubility across DMF, DMSO, and ethanol further enables flexible in vitro assay preparation.

Structure-Activity Relationship (SAR) Studies of Indole-3-carboxamide Cannabimimetics

The 10% CB1 potency shift between the N-phenyl analog (EC50 21 nM) and the N-benzyl analog SDB-006 (EC50 19 nM) provides a quantitative benchmark for probing the role of the amide N-substituent's conformational flexibility and hydrogen-bonding capacity in CB1 receptor agonism, making this compound an essential comparator in systematic SAR investigations [2].

Analytical Method Development and Cross-Validation of Immunoassay Screens

Because the N-phenyl head group produces distinct mass spectral fragmentation and may exhibit differential cross-reactivity compared to N-benzyl or N-adamantyl analogs, this compound is a critical calibrant for developing and cross-validating immunoassay-based screening methods that aim to detect or distinguish indole-3-carboxamide synthetic cannabinoids in biological matrices [3].

Application
Selection Property
Validation Focus
Forensic method development
Multi-platform spectral library
Regioisomer resolution by LC-QTOF-MS
CB1 receptor pharmacology studies
CB1/CB2 selectivity ratio
CB1-preferential activation vs CB2-biased comparators
Indole-3-carboxamide SAR studies
N-substituent-dependent CB1 potency shift
Conformational flexibility and hydrogen-bonding effects
Immunoassay cross-validation
Differential cross-reactivity vs N-benzyl analogs
Specificity in biological matrix detection
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